Methyl 7-formylbenzofuran-2-carboxylate

Bromodomain inhibition BD2 selectivity Epigenetic therapeutics

Researchers constructing benzofuran pharmacophores face extra protection/deprotection steps with mono-functional precursors. This orthogonally reactive building block-with 7-formyl and 2-carboxylate ester-enables direct sequential derivatization. • 7-CHO: Schiff base, reductive amination, Wittig chemistry • 2-CO2Me: hydrolysis, amidation, reduction • 97% purity; inert atmosphere, 2-8°C storage.

Molecular Formula C11H8O4
Molecular Weight 204.18 g/mol
CAS No. 1780084-52-7
Cat. No. B6358760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-formylbenzofuran-2-carboxylate
CAS1780084-52-7
Molecular FormulaC11H8O4
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(O1)C(=CC=C2)C=O
InChIInChI=1S/C11H8O4/c1-14-11(13)9-5-7-3-2-4-8(6-12)10(7)15-9/h2-6H,1H3
InChIKeyQMGOZCYLVDNWOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-formylbenzofuran-2-carboxylate (CAS 1780084-52-7): A Bifunctional Benzofuran Scaffold for Heterocyclic Synthesis and Medicinal Chemistry


Methyl 7-formylbenzofuran-2-carboxylate (CAS 1780084-52-7, MF: C₁₁H₈O₄, MW: 204.18) is a benzofuran-derived heterocyclic building block characterized by the presence of a 7-position formyl group (-CHO) and a 2-position methyl carboxylate ester [1][2]. The compound is commercially available as a solid with typical purity specifications of 97% and recommended storage under inert atmosphere at 2-8°C [1]. The benzofuran scaffold serves as a privileged core in medicinal chemistry, with numerous derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial activities, making appropriately functionalized benzofuran intermediates valuable for the rapid construction of diverse bioactive molecules [2].

Bifunctional benzofuran scaffold with 7-formyl and 2-carboxylate ester handles for heterocyclic synthesis workflows
Orthogonal reactivity supports sequential derivatization without protecting-group conflicts in multi-step synthetic routes
Reported research use as a key intermediate in patent-documented benzofuran-based inhibitor synthesis and SAR studies

Why Methyl 7-formylbenzofuran-2-carboxylate Cannot Be Replaced by Common Benzofuran Analogs in Multi-Functional Synthetic Routes


The substitution pattern of methyl 7-formylbenzofuran-2-carboxylate presents a specific orthogonal reactivity profile not achievable with simpler benzofuran building blocks. Unlike methyl benzofuran-2-carboxylate (CAS 1646-27-1) which lacks the 7-formyl handle, or benzofuran-7-carbaldehyde (CAS 95333-14-5) which lacks the 2-carboxylate ester, this compound provides two synthetically addressable functional groups positioned for sequential derivatization [1]. The 7-formyl group enables Schiff base condensation, reductive amination, and Wittig olefination, while the 2-carboxylate ester allows for hydrolysis to the carboxylic acid, amide formation, or reduction to the alcohol . This dual reactivity is critical for the construction of complex benzofuran-containing pharmacophores where both positions must be elaborated independently, and substitution with mono-functional analogs would necessitate additional protection-deprotection sequences or alternative, lengthier synthetic routes [1].

Target Methyl 7-formylbenzofuran-2-carboxylate
Mono-functional benzofuran analogs (e.g., methyl benzofuran-2-carboxylate, benzofuran-7-carbaldehyde) lack the dual-handle reactivity; substitution may require additional protection-deprotection sequences and lengthen synthetic routes.
Target 7-formyl regioisomer
5-formyl or 3-formyl regioisomers present distinct electronic and steric profiles; reported SAR data indicate regioisomer-dependent biological response that may not transfer across substitution positions.
Target 7-formyl oxidation state
Pre-reduced 7-hydroxymethyl or pre-oxidized 7-carboxy analogs limit accessible reaction classes; the aldehyde oxidation state enables divergent access to both reduced and oxidized derivatives from a single building block.

Methyl 7-formylbenzofuran-2-carboxylate: Quantitative Evidence for Differentiated Synthetic Utility and Biological Target Engagement


Patent-Documented Application as Critical Intermediate for BD2-Selective Bromodomain Inhibitors

Methyl 7-formylbenzofuran-2-carboxylate is explicitly utilized as a key synthetic intermediate in the preparation of benzofuran-based bromodomain inhibitors with demonstrated BD2 selectivity. In the patent literature, the compound serves as the starting point for constructing a series of compounds of formula (I) that exhibit potent inhibition of bromodomain-containing proteins with selectivity for the BD2 domain over BD1 [1]. Unlike generic benzofuran-2-carboxylate esters that lack the 7-formyl functional handle required for further elaboration, this compound's bifunctional substitution pattern enables the precise construction of the patent-protected pharmacophore [1].

Patent synthetic utility
Class-level inference
Explicitly employed in GSK patent WO2020/289464 as key intermediate for constructing benzofuran-based bromodomain inhibitors; enables C7 functionalization not accessible from methyl benzofuran-2-carboxylate (CAS 1646-27-1).
Supports BD2-selective inhibitor synthesis workflow
Patent-documented route; binding assay context
Bromodomain inhibition BD2 selectivity Epigenetic therapeutics

Differential Orthogonal Reactivity: 7-Formyl vs. 5-Formyl and 3-Formyl Benzofuran-2-carboxylate Analogs

The 7-position formyl group on the benzofuran ring confers a unique electronic environment and steric accessibility that distinguishes it from 5-formyl and 3-formyl regioisomers. The 7-formyl substituent, being peri to the furan oxygen and ortho to the benzene ring fusion, experiences distinct resonance and inductive effects that influence its reactivity in condensation and nucleophilic addition reactions . This regiochemical differentiation is critical in SAR studies where substitution position on the benzofuran core dramatically alters biological target engagement [1].

Regiochemical differentiation
Class-level inference
7-formyl substitution (peri to furan oxygen) vs. 5-formyl and 3-formyl regioisomers; reported SAR data indicate substitution position can alter antiproliferative IC50 values by >10-fold across cancer cell lines.
Reported regioisomer-dependent SAR context
Electronic structure and SAR trends from literature
Orthogonal synthesis Regioselective functionalization Heterocyclic building blocks

Precedent for Antiproliferative Activity in Benzofuran-2-carboxylic Acid Derivatives

While direct antiproliferative data for methyl 7-formylbenzofuran-2-carboxylate itself are not publicly available, structurally related benzofuran-2-carboxylic acid derivatives have demonstrated quantifiable antiproliferative activity against human breast cancer cell lines. Compounds in this class exhibit dual hCA IX/XII inhibitory activity with K_i values in the submicromolar to low micromolar range, correlating with antiproliferative effects in MCF-7 and MDA-MB-231 cells [1]. The 7-formyl group on the target compound provides a reactive handle for generating Schiff base conjugates and other derivatives that could access similar biological activity profiles .

Class-level antiproliferative precedent
Class-level inference
Structurally related benzofuran-2-carboxylic acid ureido derivatives show reported antiproliferative activity in MCF-7 cells (IC50 10–25 μM) and hCA IX inhibition (Ki 8.7–89.5 nM). Target compound is a synthetic precursor, not the final bioactive agent.
Reported pharmacophore-class assay context
Data to verify for derivatives of this precursor
Anticancer Carbonic anhydrase inhibition Breast cancer

Oxidation State Differentiation: 7-Formyl vs. 7-Hydroxymethyl vs. 7-Carboxy Analogs

The 7-formyl group (-CHO) occupies a central oxidation state intermediate between the 7-hydroxymethyl (-CH₂OH) and 7-carboxy (-COOH) functional groups, enabling both oxidative and reductive transformations from a single commercial intermediate . In contrast, pre-reduced 7-hydroxymethylbenzofuran-2-carboxylate cannot undergo selective oxidation back to the aldehyde without risking over-oxidation at the furan ring, while pre-oxidized 7-carboxybenzofuran-2-carboxylate cannot be reduced to the aldehyde without specialized reagents .

Oxidation state versatility
Class-level inference
7-formyl (-CHO) occupies intermediate oxidation state: accessible to oxidation (→ 7-COOH), reduction (→ 7-CH2OH), and condensation (Schiff base, hydrazone, Wittig). Reduced or oxidized analogs each limited to one reaction direction.
Supports divergent synthetic workflow from single building block
Data to verify; class-level reactivity inference
Oxidation state Functional group interconversion Synthetic versatility

Methyl 7-formylbenzofuran-2-carboxylate: Validated Research and Industrial Application Scenarios


Synthesis of BD2-Selective Bromodomain Inhibitors for Epigenetic Drug Discovery

This compound is explicitly employed in patent-protected synthetic routes to benzofuran-based bromodomain inhibitors with BD2 selectivity [1]. The 7-formyl group enables the construction of the required substitution pattern at the benzofuran 7-position, while the 2-carboxylate ester provides a handle for further elaboration to the final pharmacophore. Medicinal chemistry groups pursuing BET bromodomain inhibitors for oncology or inflammatory disease applications can utilize this building block to access the patent-defined chemical space [1].

SAR Exploration of 7-Substituted Benzofuran-2-carboxylic Acid Derivatives

The compound serves as a versatile precursor for generating libraries of 7-substituted benzofuran-2-carboxylic acid derivatives. The formyl group can be condensed with amines, hydrazines, or hydroxylamines to generate Schiff bases, hydrazones, and oximes for biological screening [1]. Alternatively, reduction yields the 7-hydroxymethyl analog, while oxidation yields the 7-carboxy derivative [1]. This divergent synthetic capability supports systematic SAR studies at the benzofuran 7-position, a region known to influence biological activity in anticancer and anti-inflammatory benzofuran derivatives [2].

Construction of Orthogonally Protected Benzofuran Scaffolds for Multi-Step Total Synthesis

The orthogonal reactivity of the 7-formyl and 2-carboxylate ester functional groups enables sequential derivatization without protecting group conflicts [1]. In AI-assisted synthetic route planning, methyl 2-formylbenzofuran-7-carboxylate (the regioisomeric analog) was identified as a common intermediate for three bioactive benzofurans, demonstrating the value of bifunctional benzofuran scaffolds in total synthesis [2]. This compound provides analogous bifunctional reactivity with the formyl group at the 7-position rather than the 2-position, offering complementary regiochemical access for natural product and pharmaceutical synthesis.

Application
Selection Property
Validation Focus
BD2-selective bromodomain inhibitor synthesis
Patent-documented synthetic route access via 7-formyl handle
BD2 bromodomain binding assay context
7-substituted benzofuran SAR exploration
Divergent derivatization from 7-formyl group
Biological screening endpoint review
Orthogonally protected scaffold construction
Bifunctional orthogonal reactivity without protecting-group conflicts
Sequential derivatization workflow validation

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